molecular formula C7H9NO2S2 B3021071 Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate CAS No. 17309-13-6

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

Cat. No.: B3021071
CAS No.: 17309-13-6
M. Wt: 203.3 g/mol
InChI Key: OHKNSXMQSNDXAI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (CAS: 17309-13-6, molecular formula: C₇H₉NO₂S₂, molecular weight: 203.28) is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a sulfanyl (-SH) group at position 2, and an ethyl carboxylate ester at position 5 . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive thiol group and ester functionality, enabling further derivatization. Its structural simplicity contrasts with more complex analogues, making it a focal point for comparative studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4(2)8-7(11)12-5/h3H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKNSXMQSNDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398231
Record name Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17309-13-6
Record name MLS002703393
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Record name Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Record name ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
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Biological Activity

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H9NO2S2
  • Molecular Weight : 203.3 g/mol
  • Chemical Structure : The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

This compound acts through several biochemical pathways:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes involved in inflammatory and cancer pathways. For instance, they can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial in the inflammatory response .
  • Receptor Modulation : The compound may modulate receptor activity, affecting various signaling pathways that regulate cell growth and apoptosis.
  • Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown GI50 values ranging from 37 to 86 nM in human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, making them potential candidates for treating infections.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against multiple cancer cell lines. Its antiproliferative activity is comparable to established anticancer agents like erlotinib .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Case Studies

  • Antiproliferative Assays : In a study assessing the antiproliferative effects of various thiazole derivatives, this compound was found to significantly inhibit cell growth in multiple human cancer cell lines. The most potent derivatives exhibited GI50 values lower than those of standard treatments .
  • Docking Studies : Molecular docking studies have indicated strong binding affinities of this compound towards key oncogenic targets such as EGFR and BRAF V600E, suggesting its potential as a targeted therapy for specific cancers .

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerGI50 values between 37 - 86 nM
Anti-inflammatoryPotential inhibition of inflammatory pathways
Enzyme InhibitionInhibition of COX and LOX enzymes

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among related compounds include substitutions at positions 2, 4, and 5 of the thiazole ring. These modifications influence molecular weight, polarity, and biological activity.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate -SH (2), -CH₃ (4), -COOEt (5) C₇H₉NO₂S₂ 203.28 Reactive thiol group, ester functionality
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester -NH-C₂H₅ (2), -CH₃ (4), -COOEt (5), dihydrothiazole C₁₁H₁₈N₂O₂S 242.34 Dihydrothiazole ring, imino group
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate -NHAc (2), -CH₃ (4), -COOEt (5) C₉H₁₂N₂O₃S 228.27 Acetamido group, higher polarity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate -C₆H₄-CF₃ (2), -CH₃ (4), -COOEt (5) C₁₄H₁₂F₃NO₂S 323.31 Lipophilic CF₃ group
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate -C₆H₄-benzimidazole (2), -CH₃ (4), -COOEt (5) C₂₀H₁₇N₃O₂S 369.44 Benzimidazole moiety, potential kinase inhibition

Key Observations :

  • The trifluoromethylphenyl analogue (323.31 Da) exhibits increased lipophilicity, enhancing membrane permeability in drug design .
  • The benzimidazole-containing derivative (369.44 Da) demonstrates expanded π-system interactions, likely improving target binding affinity .

Key Observations :

  • The one-pot dihydrothiazole synthesis achieves high yields (75%) under mild conditions, offering scalability .
  • Acetylation methods (74% yield) prioritize simplicity but may require purification steps .

Key Observations :

  • The sulfanyl group in the target compound enables thiol-mediated conjugation, useful in prodrug design.
  • Bulky substituents (e.g., benzimidazole) enhance target specificity but may reduce solubility.

Q & A

Basic: What are the key physicochemical properties of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate relevant to its handling in laboratory settings?

Answer:
The compound exhibits the following experimental properties:

PropertyValueConditions
Melting Point40°CAmbient pressure
Boiling Point402.4 ± 37.0°C760 mmHg
Solubility0.97 g/L25°C in water
Density1.502 ± 0.06 g/cm³20°C, 760 Torr
Flash Point197.2 ± 26.5°C-

These properties are critical for storage (e.g., temperature-controlled environments) and solubility considerations in reaction design. The low aqueous solubility suggests the need for organic solvents like DMSO or ethanol in experimental workflows .

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its 3D structure. Studies on analogous thiazole derivatives (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) used SHELX software (SHELXL-97 for refinement) to achieve R-factors <0.06, ensuring high precision in bond-length and dihedral angle measurements .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl, sulfanyl groups).
    • IR : Identifies functional groups like carboxylate (C=O stretch ~1700 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹).
    • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography be optimized for determining the crystal structure of this compound?

Answer:

  • Data Collection : Use a high-resolution diffractometer (e.g., Rigaku Saturn724+ CCD) with low-temperature (113 K) settings to minimize thermal motion artifacts .
  • Software : SHELX suites (SHELXD for phase solution, SHELXL for refinement) are robust for small-molecule crystallography. For macromolecular applications, SHELXPRO interfaces with other refinement tools .
  • Error Mitigation : Average (C–C) bond length discrepancies <0.005 Å and R-factors <0.06 ensure reliability. Weak interactions (e.g., C–H⋯O) should be modeled to explain packing motifs .

Advanced: What strategies resolve discrepancies in crystallographic data, such as bond-length variations or unexpected dihedral angles?

Answer:

  • Statistical Validation : Compare experimental bond lengths/angles to Cambridge Structural Database (CSD) averages for thiazole derivatives.
  • Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to identify recurring motifs. For example, inverse dimers formed via C–H⋯O interactions in related compounds explain deviations in dihedral angles (e.g., 72.14° vs. 45.56° in two asymmetric unit molecules) .
  • Twinned Data Refinement : SHELXL’s TWIN and BASF commands can model twinning, improving R-factor convergence .

Advanced: How do reaction conditions influence the synthesis of sulfonamide derivatives from this compound?

Answer:

  • Key Steps :
    • Oxidative Chlorination : React the sulfanyl group with Lawesson’s reagent to form sulfonyl chloride intermediates.
    • Amination : Treat with amines under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis.
  • Yield Optimization :
    • Purity intermediates via column chromatography (silica gel, hexane/ethyl acetate).
    • Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).
    • Example: 5-phenyl-1,3-thiazole-4-sulfonamide derivatives achieved 60–75% yields using this protocol, with antitumor activity confirmed via in vitro screening .

Advanced: What computational methods predict the reactivity of the sulfanyl group in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states. The sulfanyl group’s nucleophilicity (HS⁻ release) can be quantified via Fukui indices.
  • Docking Studies : For biological applications, AutoDock Vina assesses binding affinity to targets (e.g., LAT enzyme inhibition predicted for ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate analogs) .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) improve reaction pathway accuracy .

Advanced: How to design in vitro assays to evaluate the biological activity of derivatives?

Answer:

  • Cell Line Selection : Use panels like NCI-60 for antitumor screening. For antimicrobial studies, prioritize Gram-negative pathogens (e.g., E. coli).
  • Dose-Response Curves : IC₅₀ values for sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) ranged from 1–10 µM in cytotoxicity assays .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with p <0.05 significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

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